5-Acetyl-2-methylpyridine
Overview
Description
5-Acetyl-2-methylpyridine is an organic compound with the molecular formula C₈H₉NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetyl-2-methylpyridine can be synthesized through several methods. One common approach involves the acetylation of 2-methylpyridine using acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In an industrial setting, this compound is often produced from coal tar. The process involves the isolation of picoline, which is then treated with lithium and reacted with acetic anhydride to acetylate the 2-picolyl lithium .
Types of Reactions:
Reduction: The compound can be reduced to form 2-methyl-5-ethylpyridine under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.
Major Products Formed:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 2-Methyl-5-ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of other pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-methylpyridine largely depends on its application. As a ligand in Suzuki coupling reactions, it coordinates with palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids. In medicinal chemistry, its mechanism involves the inhibition of specific enzymes or receptors, depending on the drug it is used to synthesize .
Comparison with Similar Compounds
2-Methylpyridine (2-Picoline): A precursor in the synthesis of 5-Acetyl-2-methylpyridine, used in the production of vinylpyridine and agrichemicals.
3-Acetyl-2,4,6-trimethylpyridine: Another acetylated pyridine derivative with different substitution patterns.
2-Acetyl-4-methylpyridine: Similar in structure but with the acetyl group at the 2-position and a methyl group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand in Suzuki coupling reactions and its role as an intermediate in drug synthesis highlight its versatility and importance in various fields of research and industry .
Properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYOKQFLBSILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067970 | |
Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36357-38-7 | |
Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetyl-2-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ACETYL-6-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-acetyl-2-methylpyridine in the context of the presented research?
A1: The research paper [] investigates the antibacterial activity of VOCs produced by certain bacteria. this compound was identified as one of the major VOCs produced by Bacillus sp. BO53. This bacterium exhibited inhibitory effects against the growth of Pseudomonas aeruginosa and reduced the growth of methicillin-resistant Staphylococcus aureus and Acinetobacter baumanni []. While the specific role of this compound in this antibacterial activity wasn't individually investigated, its presence as a major VOC suggests it could contribute to the observed effects.
Q2: Are there other studies investigating the antibacterial activity of this compound?
A2: The research paper states: "This is the first report which describes the antibacterial activity of VOCs emitted by octocoral-associated bacteria" []. Therefore, based on the provided information, the specific antibacterial activity of this compound, isolated from this source, has not been extensively studied. Further research is needed to understand its individual role and potential as an antibacterial agent.
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